molecular formula C11H12O4 B14138542 5-Hydroxy-7-methoxy-2-methylchroman-4-one CAS No. 86361-56-0

5-Hydroxy-7-methoxy-2-methylchroman-4-one

Cat. No.: B14138542
CAS No.: 86361-56-0
M. Wt: 208.21 g/mol
InChI Key: CVVSZQXLQNBZCZ-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound includes a benzene ring fused with a dihydropyran ring, with hydroxyl and methoxy groups at positions 5 and 7, respectively, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methoxy-2-methylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with an aldehyde followed by cyclization can yield the desired chromanone . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methoxy-2-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

5-Hydroxy-7-methoxy-2-methylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methoxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylchroman-4-one: Lacks the methoxy group at position 7.

    7-Hydroxy-5-methoxy-2-methylchroman-4-one: Has the hydroxyl and methoxy groups interchanged.

    5,7-Dihydroxy-2-methylchroman-4-one: Contains hydroxyl groups at both positions 5 and 7.

Uniqueness

5-Hydroxy-7-methoxy-2-methylchroman-4-one is unique due to the specific arrangement of its functional groups, which contributes to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and methoxy groups enhances its antioxidant properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

86361-56-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h4-6,13H,3H2,1-2H3

InChI Key

CVVSZQXLQNBZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(C=C(C=C2O1)OC)O

Origin of Product

United States

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